molecular formula C7H11NO5 B14416225 Methyl 2-nitro-5-oxohexanoate CAS No. 83483-17-4

Methyl 2-nitro-5-oxohexanoate

Cat. No.: B14416225
CAS No.: 83483-17-4
M. Wt: 189.17 g/mol
InChI Key: UEGDXIKRFJPLBN-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-oxohexanoate is an organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a nitro group (-NO2) and a keto group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-5-oxohexanoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-oxohexanoate using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group.

Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene. This method provides a good yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Methyl 2-amino-5-oxohexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 2-nitro-5-oxohexanoic acid.

Scientific Research Applications

Methyl 2-nitro-5-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-oxohexanoate involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. This property makes it a potential candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxohexanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 2-nitrophenylacetic acid: Contains a phenyl ring, which alters its reactivity and applications.

    Methyl 2-nitro-5-hydroxymethylimidazole: Contains an imidazole ring, making it structurally different and used in different applications.

Uniqueness

Methyl 2-nitro-5-oxohexanoate is unique due to the presence of both nitro and keto groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

83483-17-4

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

methyl 2-nitro-5-oxohexanoate

InChI

InChI=1S/C7H11NO5/c1-5(9)3-4-6(8(11)12)7(10)13-2/h6H,3-4H2,1-2H3

InChI Key

UEGDXIKRFJPLBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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